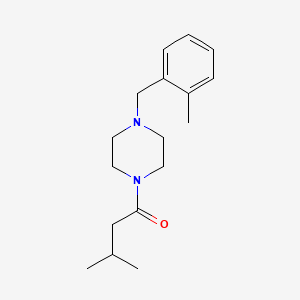
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a piperazine derivative that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties that could be investigated further. Additionally, it can be synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, which could make it difficult to design experiments to investigate its potential therapeutic properties.
Orientations Futures
There are several future directions for further research on 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is investigating its potential as an anti-inflammatory agent, as studies have shown promising results in this area. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine and how it interacts with various neurotransmitter systems in the brain. Finally, more research could be conducted to investigate the potential therapeutic properties of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine in various disease states.
Méthodes De Synthèse
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a variety of methods. One such method involves the reaction of 1-(2-methylbenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. Other methods of synthesis include the reaction of 1-(2-methylbenzyl)piperazine with various acyl chlorides or anhydrides.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. Additionally, 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent, with studies showing that it can increase the levels of serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
3-methyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIOMZPULJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)
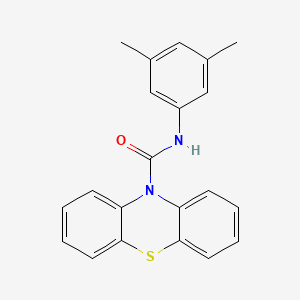
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

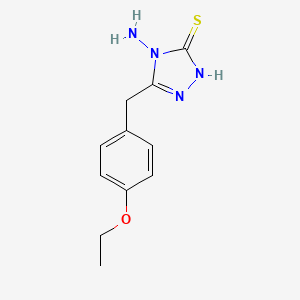
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

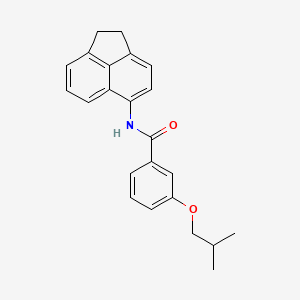

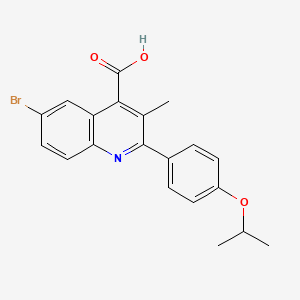
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)

![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)